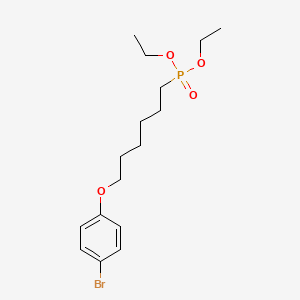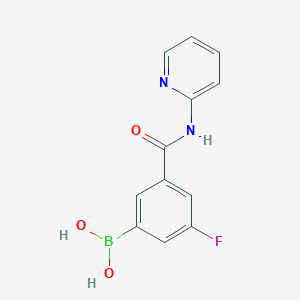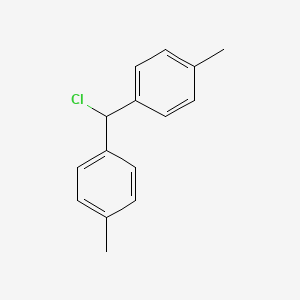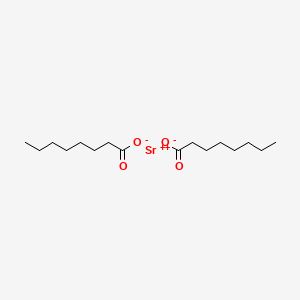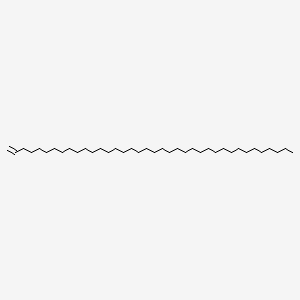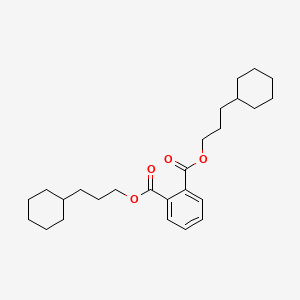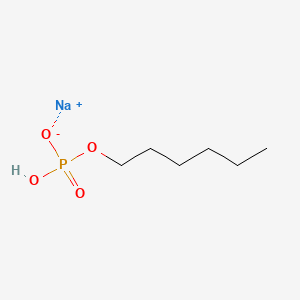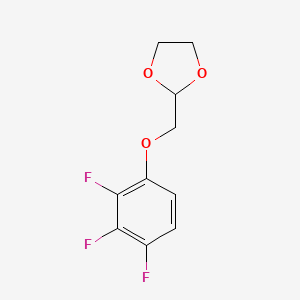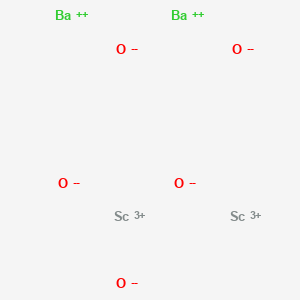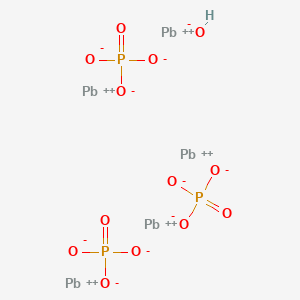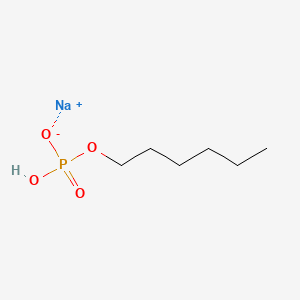
Propane-1,2,3-triol, sodium zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triol, sodium zirconium salt is a compound that combines propane-1,2,3-triol, commonly known as glycerol, with sodium and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Glycerol and Zirconium Compounds: One common method involves reacting glycerol with zirconium compounds in the presence of sodium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrially, this compound can be produced by mixing glycerol with sodium zirconium phosphate under specific conditions. The process involves careful control of pH, temperature, and reaction time to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Propane-1,2,3-triol, sodium zirconium salt can undergo oxidation reactions, where the hydroxyl groups in glycerol are oxidized to form various products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of propane-1,2,3-triol can lead to the formation of glyceraldehyde and dihydroxyacetone.
Reduction Products: Reduction reactions can produce various alcohols and other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a wide range of derivatives, depending on the substituents used.
Aplicaciones Científicas De Investigación
Propane-1,2,3-triol, sodium zirconium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving glycerol.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of propane-1,2,3-triol, sodium zirconium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways involving glycerol and its derivatives, impacting processes such as energy production and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-triol (Glycerol): A simple triol compound with similar chemical properties but without the added sodium and zirconium.
Sodium Zirconium Phosphate: A compound with similar zirconium content but lacking the glycerol component.
Uniqueness
Propane-1,2,3-triol, sodium zirconium salt is unique due to its combination of glycerol and zirconium, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with its individual components alone.
Propiedades
Número CAS |
84074-44-2 |
|---|---|
Fórmula molecular |
C3H8NaO3Zr+5 |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
sodium;propane-1,2,3-triol;zirconium(4+) |
InChI |
InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |
Clave InChI |
MIHPCFMQMSBBCP-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)O.[Na+].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


